molecular formula C17H19NO8 B562009 Benzyl 2,3-Di-O-acetyl-4-deoxy-4-C-nitromethylene-b-D-arabinopyranoside CAS No. 383173-63-5

Benzyl 2,3-Di-O-acetyl-4-deoxy-4-C-nitromethylene-b-D-arabinopyranoside

Cat. No. B562009
CAS RN: 383173-63-5
M. Wt: 365.338
InChI Key: AZEOAFROQDCKCF-IXDOHACOSA-N
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Description

Benzyl 2,3-Di-O-acetyl-4-deoxy-4-C-nitromethylene-b-D-arabinopyranoside is a specialized compound commonly used in the biomedical industry to study the treatment of certain diseases . With its unique chemical properties, this compound exhibits potential therapeutic effects against specific pathogens or illnesses .

Scientific Research Applications

Glycosylation and Carbohydrate Chemistry

The compound [(2R,3S,4R)-4-acetyloxy-5-(nitromethylidene)-2-phenylmethoxyoxan-3-yl] acetate is a derivative of N-acetylneuraminic acid (Neu5Ac), which is a nine-carbon sugar found in complex glycans on cell surfaces. Neu5Ac plays a crucial role in cell signaling, immunity, and disease processes such as influenza and COVID-19 infection . This compound can be used in glycosylation studies, where researchers investigate the attachment of sugars to proteins and lipids. Its unique structure may offer insights into glycan modifications and their impact on cellular functions.

properties

IUPAC Name

[(2R,3S,4R)-4-acetyloxy-5-(nitromethylidene)-2-phenylmethoxyoxan-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO8/c1-11(19)25-15-14(8-18(21)22)10-24-17(16(15)26-12(2)20)23-9-13-6-4-3-5-7-13/h3-8,15-17H,9-10H2,1-2H3/t15-,16+,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZEOAFROQDCKCF-IXDOHACOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(C(=C[N+](=O)[O-])COC1OCC2=CC=CC=C2)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1[C@@H](C(=C[N+](=O)[O-])CO[C@H]1OCC2=CC=CC=C2)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80747108
Record name Benzyl 2,3-di-O-acetyl-4-deoxy-4-(nitromethylidene)-beta-D-threo-pentopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80747108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

383173-63-5
Record name Benzyl 2,3-di-O-acetyl-4-deoxy-4-(nitromethylidene)-beta-D-threo-pentopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80747108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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